molecular formula C13H17Ir- B13741971 ((1,2,5,6-eta)-Cycloocta-1,5-diene)(eta5-cyclopenta-2,4-dien-1-yl)iridium CAS No. 12154-82-4

((1,2,5,6-eta)-Cycloocta-1,5-diene)(eta5-cyclopenta-2,4-dien-1-yl)iridium

Cat. No.: B13741971
CAS No.: 12154-82-4
M. Wt: 365.49 g/mol
InChI Key: QZPRVUGDXOFRNK-GCOBPYNFSA-N
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Description

“((1,2,5,6-eta)-Cycloocta-1,5-diene)(eta5-cyclopenta-2,4-dien-1-yl)iridium” is an organometallic compound that features iridium as the central metal atom coordinated with cycloocta-1,5-diene and cyclopenta-2,4-dien-1-yl ligands

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “((1,2,5,6-eta)-Cycloocta-1,5-diene)(eta5-cyclopenta-2,4-dien-1-yl)iridium” typically involves the reaction of iridium precursors with cycloocta-1,5-diene and cyclopenta-2,4-dien-1-yl ligands under controlled conditions. Common iridium precursors include iridium chloride or iridium acetylacetonate. The reaction is often carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

While specific industrial production methods for this compound may not be well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

“((1,2,5,6-eta)-Cycloocta-1,5-diene)(eta5-cyclopenta-2,4-dien-1-yl)iridium” can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form iridium(III) species.

    Reduction: Reduction reactions can convert iridium(III) back to iridium(I).

    Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or oxygen, reducing agents like hydrogen gas or sodium borohydride, and various ligands for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iridium(III) complexes, while substitution reactions can produce a variety of iridium-ligand complexes.

Scientific Research Applications

Chemistry

In chemistry, “((1,2,5,6-eta)-Cycloocta-1,5-diene)(eta5-cyclopenta-2,4-dien-1-yl)iridium” is used as a catalyst in various organic reactions, including hydrogenation, hydroformylation, and polymerization.

Biology and Medicine

While specific applications in biology and medicine may not be well-documented, organometallic compounds like this one are being explored for their potential use in drug development and as imaging agents.

Industry

In industry, the compound’s catalytic properties are leveraged in processes such as the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which “((1,2,5,6-eta)-Cycloocta-1,5-diene)(eta5-cyclopenta-2,4-dien-1-yl)iridium” exerts its effects typically involves the coordination of the iridium center with substrates, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction being catalyzed.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other iridium complexes with different ligands, such as:

  • Iridium(III) chloride
  • Iridium acetylacetonate
  • Iridium cyclooctadiene complexes

Uniqueness

“((1,2,5,6-eta)-Cycloocta-1,5-diene)(eta5-cyclopenta-2,4-dien-1-yl)iridium” is unique due to its specific ligand coordination, which imparts distinct chemical properties and reactivity compared to other iridium complexes.

Properties

CAS No.

12154-82-4

Molecular Formula

C13H17Ir-

Molecular Weight

365.49 g/mol

IUPAC Name

(1Z,5Z)-cycloocta-1,5-diene;cyclopenta-1,3-diene;iridium

InChI

InChI=1S/C8H12.C5H5.Ir/c1-2-4-6-8-7-5-3-1;1-2-4-5-3-1;/h1-2,7-8H,3-6H2;1-5H;/q;-1;/b2-1-,8-7-;;

InChI Key

QZPRVUGDXOFRNK-GCOBPYNFSA-N

Isomeric SMILES

C1/C=C\CC/C=C\C1.[CH-]1C=CC=C1.[Ir]

Canonical SMILES

C1CC=CCCC=C1.[CH-]1C=CC=C1.[Ir]

Origin of Product

United States

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